molecular formula C9H14O3 B2607347 Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate CAS No. 58073-90-8

Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate

Cat. No.: B2607347
CAS No.: 58073-90-8
M. Wt: 170.208
InChI Key: LPGXYGZNLBXGSA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate is a cyclopentane derivative featuring a 5-membered carbocyclic ring with three key functional groups:

  • Ethyl ester at position 1.
  • Methyl substituent at position 2.
  • Ketone (oxo) at position 3.

The compound’s structure combines steric (methyl group) and electronic (electron-withdrawing ketone and ester) effects, influencing its physicochemical properties and reactivity. Cyclopentane derivatives are widely studied due to their conformational flexibility (puckered ring geometry) and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 2-methyl-5-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-12-9(11)8-6(2)4-5-7(8)10/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGXYGZNLBXGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58073-90-8
Record name ethyl 2-methyl-5-oxocyclopentane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common method involves the Michael addition reaction of 1,3-dicarbonyl derivatives in the presence of a catalyst. For example, the reaction of methyl 2-oxocyclopentane carboxylate with acrolein under specific conditions can yield the desired product . Another method involves the use of zeolite Y as a heterogeneous catalyst to facilitate the Michael addition reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-oxocyclopentane-1-carboxylate involves its reactivity as a Michael acceptor in conjugate addition reactions. The compound’s ketone and ester functional groups make it a versatile intermediate in various organic synthesis reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique attributes of ethyl 2-methyl-5-oxocyclopentane-1-carboxylate, we compare it with analogous cyclopentane carboxylates (Table 1). Key differences in substituents, functional groups, and hydrogen-bonding capabilities are highlighted.

Table 1: Structural and Functional Comparison of Cyclopentane Carboxylates

Compound Name Ester Group Substituent Position/Type Functional Groups H-Bonding Capacity Molecular Weight (g/mol)*
This compound Ethyl 2 (methyl), 5 (oxo) Ester, ketone, methyl Acceptor (ketone) ~184.19
Methyl 3-aminocyclopentanecarboxylate Methyl 3 (amino) Ester, amine Donor (amine) ~159.18
Ethyl 5-oxocyclopentane-1-carboxylate Ethyl 5 (oxo) Ester, ketone Acceptor (ketone) ~170.21
Methyl 1-(methylamino)cyclopentanecarboxylate Methyl 1 (methylamino) Ester, methylamine Donor (methylamine) ~157.21

*Calculated based on molecular formulas.

Key Observations:

Ester Group Variations Ethyl esters (e.g., target compound) exhibit higher lipophilicity and lower volatility compared to methyl esters (e.g., methyl 3-aminocyclopentanecarboxylate) .

Functional Group Influence Ketone (oxo) vs. Amine: The ketone group in the target compound acts as a hydrogen-bond acceptor, enhancing solubility in polar solvents (e.g., acetone, DMSO). In contrast, amine-containing analogs (e.g., methyl 3-aminocyclopentanecarboxylate) can donate hydrogen bonds, favoring interactions with acidic protons in solvents or biological targets .

Conformational Flexibility Cyclopentane rings exhibit non-planar "puckered" conformations. The methyl substituent in the target compound may bias the ring toward specific puckering modes (e.g., envelope or half-chair), influencing crystal packing and intermolecular interactions .

Crystallographic Behavior

  • Hydrogen-bonding patterns in crystals are dictated by functional groups. For example, the ketone in the target compound could form C=O···H–C interactions, whereas amine derivatives might engage in N–H···O hydrogen bonds . Software like SHELX and ORTEP-3 are critical for resolving such structural details.

Synthetic Accessibility The presence of an oxo group at position 5 (vs. amino groups in analogs) necessitates distinct synthetic strategies, such as oxidation of alcohol precursors or protection/deprotection steps.

Biological Activity

Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate is a compound with notable potential in various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentane ring structure with a carboxylate and a ketone functional group. Its molecular formula is C₇H₁₂O₃, and it has various chemical properties that influence its biological activity.

The biological activity of this compound can be attributed to its ability to act as a Michael acceptor in conjugate addition reactions. This property allows it to interact with nucleophiles, which may lead to the formation of biologically relevant compounds. Additionally, the compound's reactivity can facilitate enzyme-catalyzed reactions, making it a valuable tool in metabolic pathway studies .

Enzyme Inhibition

This compound has potential applications in enzyme inhibition studies. Compounds with similar structures have been evaluated as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis, which plays a crucial role in hormone-sensitive cancers . The compound's ability to modulate enzyme activity could be explored further for therapeutic applications.

Case Studies

  • Antiproliferative Studies : A series of cyclopentanecarboxylates were synthesized and tested for their antiproliferative activity against HL60 leukemia cells. The results indicated that modifications to the alkyl chain significantly influenced the potency, highlighting the importance of structural variations in enhancing biological activity .
  • Enzyme Inhibition : Research on related compounds has shown that cyclopentanecarboxylates can effectively inhibit aromatase activity. This suggests that this compound may also possess similar inhibitory effects, warranting further investigation .

Table 1: Summary of Biological Activities Related to Cyclopentanecarboxylates

Compound NameActivity TypeIC50 (μM)Reference
Ethyl 2-methyl-5-oxocyclopentaneAntiproliferativeTBD
Alkylpsoralen DerivativesAntiproliferative6.6
Aromatase InhibitorsEnzyme InhibitionTBD

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer: The compound is typically synthesized via cyclization or esterification reactions. For example, analogous cyclopentane derivatives are prepared using acid-catalyzed cyclization of β-keto esters (e.g., boron trifluoride etherate as a catalyst) . Optimization involves adjusting catalyst concentration, temperature, and solvent polarity. Post-synthesis purification may include recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituents and confirm regiochemistry (e.g., δ ~3.8 ppm for ester -OCH2_2 and δ ~2.5 ppm for cyclopentane protons) .
  • X-ray Diffraction : Single-crystal X-ray studies (e.g., using SHELXL for refinement) determine bond lengths, angles, and ring puckering. For example, reports a related cyclopentane derivative with R-factor = 0.040, validated via SHELX .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ for C10_{10}H14_{14}O3_3: calcd. 182.0943) .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters resolve conformational ambiguities in the cyclopentane ring?

  • Methodological Answer: The Cremer-Pople method defines ring puckering via amplitude (qq) and phase (ϕ\phi) coordinates, derived from atomic displacements relative to the mean plane . For example, a pseudorotational analysis can distinguish between envelope or twist conformations, which influence reactivity (e.g., steric hindrance in nucleophilic attacks). Computational tools like Gaussian or ORCA can calculate these parameters from X-ray data .

Q. What strategies address contradictions in reported spectroscopic data for derivatives of this compound?

  • Methodological Answer: Discrepancies (e.g., varying 1H^1H-NMR shifts) may arise from solvent effects, tautomerism, or impurities. Resolution strategies include:

  • Cross-validation using 1H^1H-1H^1H-COSY or HSQC to assign peaks unambiguously.
  • DFT calculations (e.g., B3LYP/6-31G**) to predict NMR shifts and compare with experimental data .
  • Re-examining crystallization conditions (e.g., solvent polarity) to rule out polymorphism .

Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?

  • Methodological Answer: Graph-set analysis (as per Etter’s rules) maps hydrogen-bonding motifs (e.g., chains, rings). For cyclopentane derivatives, carbonyl oxygen often acts as an acceptor, forming C=O···H-O/N interactions. These networks affect melting points and solubility. ORTEP-3 can visualize packing diagrams, while Mercury software quantifies intermolecular distances .

Q. What computational approaches (e.g., DFT) predict the electronic properties and reaction mechanisms involving this compound?

  • Methodological Answer:

  • Reaction Mechanisms : Transition state analysis (e.g., for ester hydrolysis) using M06-2X/cc-pVTZ identifies activation energies and intermediates .
  • Electronic Properties : HOMO-LUMO gaps calculated via DFT (e.g., ωB97XD/def2-TZVP) correlate with photostability and redox behavior. Tools like Multiwfn analyze electron density distributions .

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